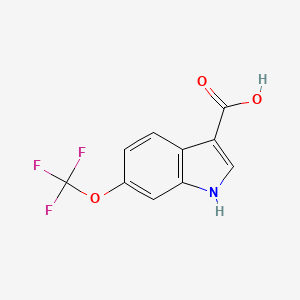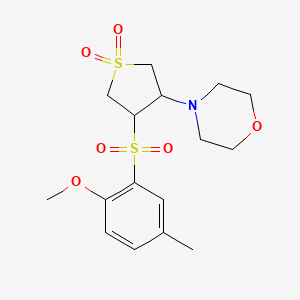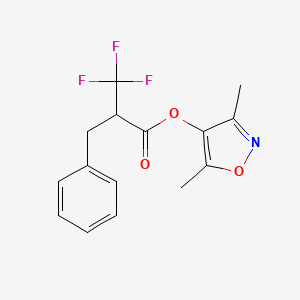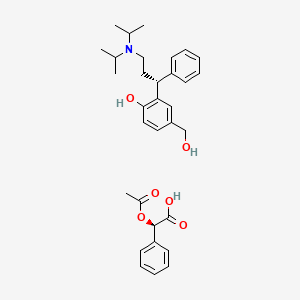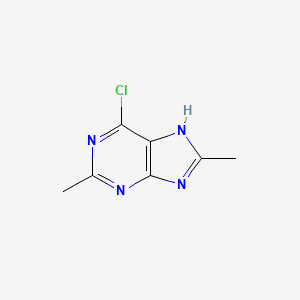
6-chloro-2,8-dimethyl-7H-purine
Overview
Description
6-chloro-2,8-dimethyl-7H-purine is a pale yellow crystal with relatively stable chemical properties . It does not decompose at room temperature . Its structure includes nitrogen heterocycles, which give rise to remarkable alkalinity and the formation of volatile acid salts . It is soluble in dimethyl sulfoxide, but has only slight solubility in water .
Molecular Structure Analysis
The molecular formula of this compound is C7H7ClN4 . The structure includes two planar fragments which are nearly perpendicular to one another .Physical And Chemical Properties Analysis
This compound has a molecular weight of 182.61 g/mol . It is a pale yellow crystal with relatively stable chemical properties . It is soluble in dimethyl sulfoxide, but has only slight solubility in water .Mechanism of Action
The mechanism of action of 6-chloro-2,8-dimethyl-7H-purine is not fully understood. However, it has been found to inhibit the activity of certain enzymes such as xanthine oxidase and hypoxanthine-guanine phosphoribosyltransferase (HGPRT). It has also been found to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to decrease the levels of uric acid in the blood and has been used in the treatment of gout. It has also been found to inhibit the growth of cancer cells and has been studied for its potential use in cancer treatment.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-chloro-2,8-dimethyl-7H-purine in lab experiments is its ability to inhibit the activity of certain enzymes. This makes it a useful tool in the study of protein-protein interactions. However, one of the limitations of using this compound is its potential toxicity. It can be toxic to cells at high concentrations, and care must be taken when handling it.
Future Directions
There are several future directions for the study of 6-chloro-2,8-dimethyl-7H-purine. One direction is the study of its potential use in cancer treatment. It has been found to have antitumor activity, and further research is needed to determine its efficacy in treating different types of cancer. Another direction is the study of its potential use in the treatment of gout. It has been found to decrease the levels of uric acid in the blood, and further research is needed to determine its efficacy in treating gout. Additionally, further research is needed to determine the mechanism of action of this compound and to identify other potential applications for it in scientific research.
In conclusion, this compound is a chemical compound that has potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various scientific research applications.
Scientific Research Applications
6-chloro-2,8-dimethyl-7H-purine has been used in various scientific research applications. It has been found to have antitumor activity and has been studied for its potential use in cancer treatment. It has also been used as a tool in the study of protein-protein interactions and has been found to inhibit the activity of certain enzymes.
properties
IUPAC Name |
6-chloro-2,8-dimethyl-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4/c1-3-9-5-6(8)10-4(2)12-7(5)11-3/h1-2H3,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJUMUSJTUPQBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C(=NC(=N2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40760555 | |
| Record name | 6-Chloro-2,8-dimethyl-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40760555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98550-74-4 | |
| Record name | 6-Chloro-2,8-dimethyl-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40760555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



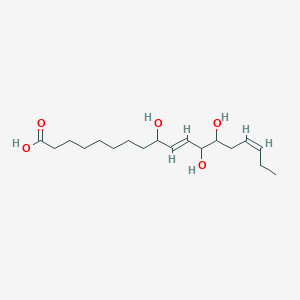
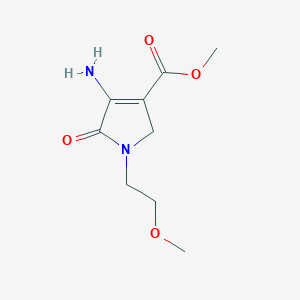
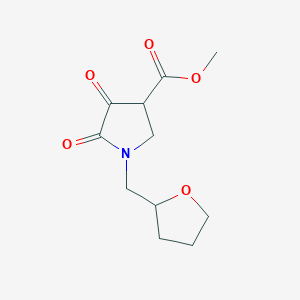
![4-[6-Chloro-3-(2-ethyl-6-methylanilino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1661800.png)
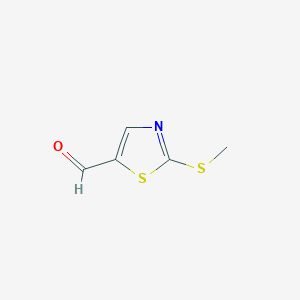
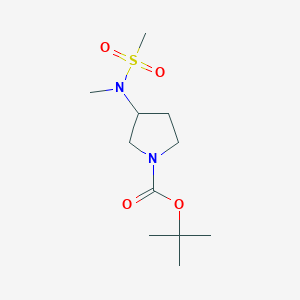
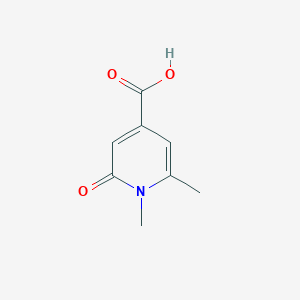
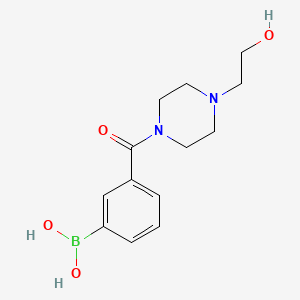
![[4-(1-Amino-2-methylpropan-2-yl)phenyl]boronic acid](/img/structure/B1661809.png)
![2-[4-(trifluoromethyl)-1H-indol-3-yl]acetic acid](/img/structure/B1661814.png)
